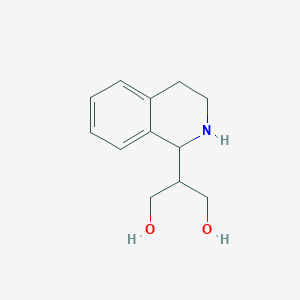

2-(1,2,3,4-Tetrahydro-isoquinolin-1-yl)-propane-1,3-diol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(1,2,3,4-Tetrahydro-isoquinolin-1-yl)-propane-1,3-diol is a chemical compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2,3,4-Tetrahydro-isoquinolin-1-yl)-propane-1,3-diol typically involves the reduction of isoquinoline derivatives. One common method is the catalytic hydrogenation of isoquinoline in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and flow rates, ensuring consistent product quality and yield. The use of high-throughput screening techniques can also optimize the catalyst and reaction conditions for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions

2-(1,2,3,4-Tetrahydro-isoquinolin-1-yl)-propane-1,3-diol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: It can be further reduced to form more saturated derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The hydroxyl groups in the compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form ethers or esters.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.

Major Products Formed

Oxidation: Ketones or aldehydes.

Reduction: Saturated alcohols or hydrocarbons.

Substitution: Ethers or esters.

Applications De Recherche Scientifique

2-(1,2,3,4-Tetrahydro-isoquinolin-1-yl)-propane-1,3-diol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors in the body.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

Industry: It is used in the production of pharmaceuticals and fine chemicals, where its reactivity and stability are advantageous.

Mécanisme D'action

The mechanism of action of 2-(1,2,3,4-Tetrahydro-isoquinolin-1-yl)-propane-1,3-diol involves its interaction with specific molecular targets in the body. It can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,2,3,4-Tetrahydro-isoquinoline: A structurally related compound with similar reactivity but different functional groups.

Isoquinoline: The parent compound of the isoquinoline family, with a simpler structure and different chemical properties.

2-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-ethanol: A derivative with additional methoxy groups, affecting its reactivity and biological activity.

Uniqueness

2-(1,2,3,4-Tetrahydro-isoquinolin-1-yl)-propane-1,3-diol is unique due to its specific functional groups and structural features. The presence of both hydroxyl and isoquinoline moieties allows for diverse chemical reactivity and potential biological activity, making it a versatile compound in research and industrial applications.

Activité Biologique

2-(1,2,3,4-Tetrahydro-isoquinolin-1-yl)-propane-1,3-diol (THIQ-PD) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H17NO2

- Molecular Weight : 207.27 g/mol

- CAS Number : 955287-52-2

- Structure : The compound features a tetrahydroisoquinoline moiety linked to a propane-1,3-diol structure.

1. Neuroprotective Effects

Research indicates that tetrahydroisoquinoline derivatives exhibit neuroprotective properties. THIQ-PD has been studied for its ability to protect neuronal cells from oxidative stress and apoptosis. A study demonstrated that THIQ-PD significantly reduced cell death in neuronal cultures exposed to neurotoxic agents, suggesting its potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's.

2. Antimicrobial Properties

THIQ-PD shows promising antimicrobial activity against various pathogens. In vitro studies have reported effective inhibition of bacterial growth, particularly against Gram-positive bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

3. Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory effects. In animal models of inflammation, THIQ-PD administration resulted in reduced levels of pro-inflammatory cytokines and markers. This suggests potential applications in inflammatory diseases such as arthritis and inflammatory bowel disease.

Structure-Activity Relationship (SAR)

The biological activity of THIQ-PD can be correlated with its structural features. Modifications to the tetrahydroisoquinoline core and the diol group have been systematically explored to enhance potency and selectivity against specific biological targets.

| Modification | Effect on Activity |

|---|---|

| Increased hydroxyl groups | Enhanced solubility and bioavailability |

| Altered alkyl chain length | Improved binding affinity to target receptors |

Case Study 1: Neuroprotection in Animal Models

In a controlled study involving mice subjected to induced neurotoxicity, THIQ-PD was administered prior to exposure. Results indicated a significant reduction in neurodegeneration markers compared to control groups. Histological analysis revealed preserved neuronal architecture and reduced apoptosis rates.

Case Study 2: Antimicrobial Efficacy

A clinical isolate study tested THIQ-PD against resistant strains of Staphylococcus aureus. The compound displayed minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential as an alternative treatment option for antibiotic-resistant infections.

Propriétés

IUPAC Name |

2-(1,2,3,4-tetrahydroisoquinolin-1-yl)propane-1,3-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c14-7-10(8-15)12-11-4-2-1-3-9(11)5-6-13-12/h1-4,10,12-15H,5-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHSQHAKMLISTKD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=CC=CC=C21)C(CO)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90588766 |

Source

|

| Record name | 2-(1,2,3,4-Tetrahydroisoquinolin-1-yl)propane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

955287-52-2 |

Source

|

| Record name | 2-(1,2,3,4-Tetrahydroisoquinolin-1-yl)propane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.